1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea is a synthetic organic compound that features a urea linkage between a difluorophenyl group and a methyl-oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Coupling with Difluorophenyl Isocyanate: The oxadiazole derivative is then reacted with 2,6-difluorophenyl isocyanate to form the urea linkage. This reaction is usually carried out in an inert solvent like dichloromethane or toluene, under mild heating.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(1,2,4-oxadiazol-3-yl)urea
- 1-(2,6-Difluorophenyl)-3-(4-methyl-1,3,4-oxadiazol-2-yl)urea
Uniqueness
1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea is unique due to the specific positioning of the oxadiazole ring and the difluorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8F2N4O2 |
---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea |
InChI |
InChI=1S/C10H8F2N4O2/c1-5-9(16-18-15-5)14-10(17)13-8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14,16,17) |
InChI Key |
PSUUJKJNJFHYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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